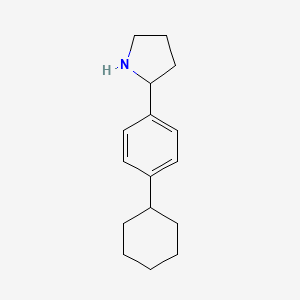

2-(4-Cyclohexylphenyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-cyclohexylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h8-11,13,16-17H,1-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDKGFWIDDKMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-(4-Cyclohexylphenyl)pyrrolidine and related compounds:

Key Observations:

- Lipophilicity vs. Solubility : The cyclohexyl group in 2-(4-Cyclohexylphenyl)pyrrolidine increases lipophilicity compared to analogs like N-(4-chlorophenyl)pyrrolidine-1-carboxamide, which has a polar carboxamide group . This may limit its aqueous solubility but improve blood-brain barrier penetration.

- Thermal Stability: Derivatives with aromatic substituents (e.g., 2-amino-4-(2-chloro-phenyl)pyridine) exhibit high melting points (~268–287°C), suggesting strong intermolecular interactions . The cyclohexylphenyl variant may have similar stability due to π-π stacking or van der Waals forces.

Receptor Interactions and Signaling Pathways

- SB269970 : A 5-HT7 receptor antagonist that reverses long-term depression (LTD) via cAMP/CREB pathways, enhancing cognitive function . The absence of polar groups in 2-(4-Cyclohexylphenyl)pyrrolidine may alter receptor binding compared to SB269970’s sulfonyl and hydroxyl moieties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-Cyclohexylphenyl)pyrrolidine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to attach the cyclohexylphenyl group to the pyrrolidine ring. Asymmetric hydrogenation or chiral resolution (e.g., using chiral auxiliaries like (S)-proline) is critical to control stereochemistry . Post-synthesis, enantiomeric excess can be verified via chiral HPLC or polarimetry.

Q. How can researchers optimize purification protocols for 2-(4-Cyclohexylphenyl)pyrrolidine derivatives?

- Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane is commonly used. For polar derivatives, reverse-phase HPLC with acetonitrile/water mixtures improves separation. Recrystallization in solvents like ethanol or dichloromethane/hexane can enhance purity .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry for chiral derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the compound’s reactivity and biological activity?

- Methodological Answer : Computational studies (DFT or molecular docking) predict electronic effects. For example, trifluoromethyl groups increase metabolic stability by reducing CYP450-mediated oxidation . Experimental validation involves synthesizing derivatives with varied substituents (e.g., -F, -CF) and testing enzyme inhibition or receptor binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line selection.

- Meta-Analysis : Compare data across studies using tools like Prism or R. For example, discrepancies in IC values may arise from differences in assay pH or temperature .

Q. How can researchers design experiments to study the compound’s interaction with enzymes like cytochrome P450?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactor. Monitor metabolite formation via LC-MS.

- In Silico Modeling : Molecular dynamics simulations identify binding pockets and interaction energies .

Q. What are the challenges in scaling up asymmetric synthesis, and how can they be mitigated?

- Methodological Answer : Industrial-scale chiral synthesis often faces low enantioselectivity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.